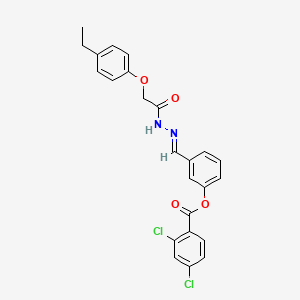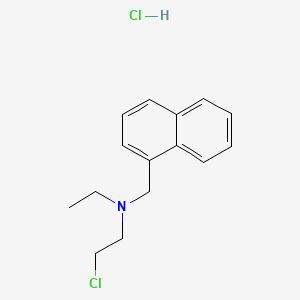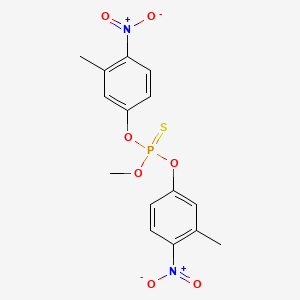
O-Methyl O,O-bis(3-methyl-4-nitrophenyl) phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
THIOPHOSPHORIC ACID O-METHYL ESTER O’,O’'-BIS-(3-METHYL-4-NITRO-PHENYL) ESTER is a chemical compound with the molecular formula C15H15N2O7PS and a molecular weight of 398.334 g/mol . This compound is known for its unique structure, which includes a thiophosphoric acid core with methyl and nitrophenyl ester groups. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of THIOPHOSPHORIC ACID O-METHYL ESTER O’,O’'-BIS-(3-METHYL-4-NITRO-PHENYL) ESTER involves several steps. One common method includes the reaction of thiophosphoric acid with methyl alcohol and 3-methyl-4-nitrophenol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Análisis De Reacciones Químicas
THIOPHOSPHORIC ACID O-METHYL ESTER O’,O’'-BIS-(3-METHYL-4-NITRO-PHENYL) ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitro groups, potentially converting them to amino groups.
Substitution: The ester groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
THIOPHOSPHORIC ACID O-METHYL ESTER O’,O’'-BIS-(3-METHYL-4-NITRO-PHENYL) ESTER is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Researchers study its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine: It is investigated for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which THIOPHOSPHORIC ACID O-METHYL ESTER O’,O’'-BIS-(3-METHYL-4-NITRO-PHENYL) ESTER exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modifying the activity of these targets. The pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
THIOPHOSPHORIC ACID O-METHYL ESTER O’,O’'-BIS-(3-METHYL-4-NITRO-PHENYL) ESTER can be compared with other thiophosphoric acid esters, such as:
- THIOPHOSPHORIC ACID O,O-DI-SEC-BUTYL ESTER POTASSIUM SALT
- O,O-Diethyl thiophosphate potassium salt
- DITHIOPHOSPHORIC ACID O,O-DIMETHYL ESTER, SODIUM SALT
These compounds share similar core structures but differ in their ester groups and substituents, leading to variations in their chemical properties and applications
Propiedades
Número CAS |
4901-42-2 |
|---|---|
Fórmula molecular |
C15H15N2O7PS |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
methoxy-bis(3-methyl-4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H15N2O7PS/c1-10-8-12(4-6-14(10)16(18)19)23-25(26,22-3)24-13-5-7-15(17(20)21)11(2)9-13/h4-9H,1-3H3 |
Clave InChI |
QAZKYCDDQSMQFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OP(=S)(OC)OC2=CC(=C(C=C2)[N+](=O)[O-])C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,5-Dimethylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999338.png)
![ethyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11999343.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999355.png)
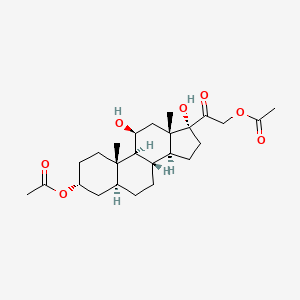
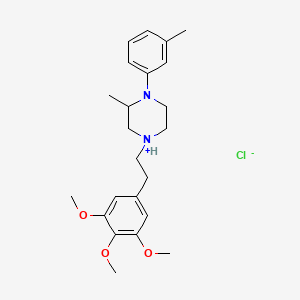

![Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B11999373.png)
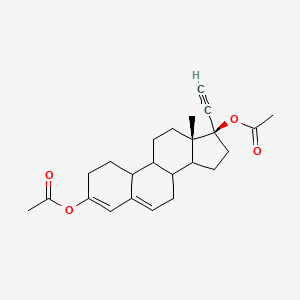
![{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11999392.png)
![N'-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11999399.png)

